(Azidomethyl)cyclopentane
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Overview
Description
(Azidomethyl)cyclopentane is an organic compound with the molecular formula C6H11N3 It consists of a cyclopentane ring substituted with an azidomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (Azidomethyl)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentylmethanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the substitution of the hydroxyl group with the azido group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: (Azidomethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Scientific Research Applications
(Azidomethyl)cyclopentane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocycles and complex organic molecules.
Materials Science: Employed in the development of cross-linked polymers and materials with enhanced properties.
Pharmaceuticals: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Mechanism of Action
The mechanism of action of (Azidomethyl)cyclopentane depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The azido group can also be reduced to form amines, which can interact with various biological targets .
Comparison with Similar Compounds
Cyclopentylamine: Similar structure but with an amine group instead of an azido group.
Cyclopentylmethanol: The precursor for (Azidomethyl)cyclopentane synthesis.
Cyclopentylazide: Another azido-substituted cyclopentane derivative.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Properties
IUPAC Name |
azidomethylcyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-9-8-5-6-3-1-2-4-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBZCEXADKNJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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